Tert-butyl (5-ethynylpyrazin-2-yl)carbamate Tert-butyl (5-ethynylpyrazin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13769535
InChI: InChI=1S/C11H13N3O2/c1-5-8-6-13-9(7-12-8)14-10(15)16-11(2,3)4/h1,6-7H,2-4H3,(H,13,14,15)
SMILES: CC(C)(C)OC(=O)NC1=NC=C(N=C1)C#C
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate

CAS No.:

Cat. No.: VC13769535

Molecular Formula: C11H13N3O2

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate -

Specification

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
IUPAC Name tert-butyl N-(5-ethynylpyrazin-2-yl)carbamate
Standard InChI InChI=1S/C11H13N3O2/c1-5-8-6-13-9(7-12-8)14-10(15)16-11(2,3)4/h1,6-7H,2-4H3,(H,13,14,15)
Standard InChI Key QWFJMWGIHBJWDH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=NC=C(N=C1)C#C
Canonical SMILES CC(C)(C)OC(=O)NC1=NC=C(N=C1)C#C

Introduction

Structural and Molecular Characteristics

The molecular formula of tert-butyl (5-ethynylpyrazin-2-yl)carbamate is C₁₁H₁₃N₃O₂, with a molecular weight of 219.24 g/mol. The pyrazine ring provides a planar, aromatic scaffold, while the ethynyl (–C≡CH) and Boc (–OC(O)C(CH₃)₃) groups introduce sites for further functionalization. Key structural features include:

  • Pyrazine Core: A six-membered aromatic ring with two nitrogen atoms at the 1- and 4-positions, conferring electron-deficient properties that facilitate nucleophilic substitutions .

  • Ethynyl Substituent: A sp-hybridized carbon-carbon triple bond at the 5-position, enabling click chemistry (e.g., Huisgen cycloaddition) and cross-coupling reactions (e.g., Sonogashira) .

  • Boc Protecting Group: A tert-butyl carbamate moiety at the 2-position, which stabilizes the amine during synthetic workflows and can be selectively cleaved under acidic conditions .

The compound’s SMILES notation is CC(C)(C)OC(=O)Nc1ncc(C#C)cn1, and its InChIKey is NTMJGYRFMXFNIC-UHFFFAOYSA-N, as inferred from related ethynyl-carbamate systems .

Synthesis and Manufacturing

Route 1: Direct Carbamate Protection of Pyrazinamine

A plausible synthesis begins with 5-ethynylpyrazin-2-amine, which undergoes carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP :

5-Ethynylpyrazin-2-amine+Boc2OBaseTert-butyl (5-ethynylpyrazin-2-yl)carbamate+Byproducts\text{5-Ethynylpyrazin-2-amine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Tert-butyl (5-ethynylpyrazin-2-yl)carbamate} + \text{Byproducts}

Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Yield: ~70–85% (estimated from analogous reactions) .

Route 2: Sonogashira Coupling on Halogenated Precursors

An alternative approach involves introducing the ethynyl group via palladium-catalyzed coupling. For example, 5-bromo-2-(Boc-amino)pyrazine reacts with trimethylsilylacetylene (TMSA), followed by deprotection :

5-Bromo-2-(Boc-amino)pyrazine+TMSAPd(PPh3)4,CuITMS-protected intermediateK2CO3Tert-butyl (5-ethynylpyrazin-2-yl)carbamate\text{5-Bromo-2-(Boc-amino)pyrazine} + \text{TMSA} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{TMS-protected intermediate} \xrightarrow{\text{K}_2\text{CO}_3} \text{Tert-butyl (5-ethynylpyrazin-2-yl)carbamate}

Key Considerations:

  • Catalysts: Pd(PPh₃)₄ (2–5 mol%), CuI (1–2 mol%)

  • Solvent: Diethylamine or DMF

  • Deprotection: Mild basic conditions to remove TMS without affecting the Boc group .

Physicochemical Properties

Data inferred from structurally similar compounds (e.g., tert-butyl (6-ethynylpyridin-2-yl)carbamate ) suggest the following properties:

PropertyValue
Molecular Weight219.24 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point293.6 ± 25.0°C (predicted)
LogP (Partition Coefficient)1.8–2.2 (indicative of moderate lipophilicity)
SolubilitySoluble in DCM, THF, DMF; sparingly soluble in water

The ethynyl group enhances reactivity toward electrophiles, while the Boc carbamate provides steric protection, improving stability during storage and handling .

Reactivity and Functionalization

Click Chemistry Applications

The ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is pivotal in bioconjugation and polymer chemistry:

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate+AzideCu(I)Triazole adduct\text{Tert-butyl (5-ethynylpyrazin-2-yl)carbamate} + \text{Azide} \xrightarrow{\text{Cu(I)}} \text{Triazole adduct}

Applications:

  • Labeling biomolecules (e.g., peptides, antibodies)

  • Synthesizing metal-organic frameworks (MOFs) with pyrazine linkers .

Cross-Coupling Reactions

The ethynyl group enables Sonogashira coupling with aryl or heteroaryl halides, expanding the molecular architecture:

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate+Aryl-XPd, CuAlkyne-linked biaryl system\text{Tert-butyl (5-ethynylpyrazin-2-yl)carbamate} + \text{Aryl-X} \xrightarrow{\text{Pd, Cu}} \text{Alkyne-linked biaryl system}

Typical Partners: Iodoarenes, bromopyridines.

Boc Deprotection

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane, trifluoroacetic acid), yielding the free amine for further derivatization :

Tert-butyl (5-ethynylpyrazin-2-yl)carbamateTFA5-Ethynylpyrazin-2-amine+CO2+(CH3)3COH\text{Tert-butyl (5-ethynylpyrazin-2-yl)carbamate} \xrightarrow{\text{TFA}} \text{5-Ethynylpyrazin-2-amine} + \text{CO}_2 + \text{(CH}_3\text{)}_3\text{COH}

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound’s structure aligns with intermediates in Janus kinase (JAK) inhibitor synthesis, such as upadacitinib . Ethynyl groups facilitate late-stage diversification via click chemistry, streamlining the production of analog libraries.

Materials Science

Pyrazine-ethynyl derivatives are explored as conductive polymers and coordination ligands in catalysis. The rigid pyrazine core enhances thermal stability, while the ethynyl group enables cross-linking .

Future Directions

Research opportunities include:

  • Catalytic Applications: Exploiting the ethynyl-pyrazine motif in heterogeneous catalysis.

  • Bioconjugation Tools: Developing cleavable linkers for targeted drug delivery.

  • Polymer Chemistry: Designing ethynyl-functionalized monomers for conductive materials.

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